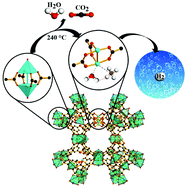Improved catalytic hydrogen release of quasi HKUST-1 compared to HKUST-1†
Chemical Communications Pub Date: 2021-10-18 DOI: 10.1039/D1CC05182B
Abstract
On-demand hydrogen release could be an important process for the transportation of fuel in the near future. Herein it is reported that the controlled thermolysis of HKUST-1 under optimal conditions generates structural defects resulting in a quasi-HKUST-1 material showing a 20-fold enhancement of the H2 release turnover frequency at room temperature in the absence of a base.


Recommended Literature
- [1] Hydrophobicity, topography in membranes and photosensitization of silicon phthalocyanines with axial ligands of varying lengths
- [2] Apparatus
- [3] XV.—On a new process for the detection of fluorine when accompanied by silica
- [4] Back matter
- [5] Thermoresistive properties of p-type 3C–SiC nanoscale thin films for high-temperature MEMS thermal-based sensors†
- [6] Gold nanoparticle-coated apoferritin conductive nanowires†
- [7] Contributions of methionine to recognition of trimethyllysine in aromatic cage of PHD domains: implications of polarizability, hydrophobicity, and charge on binding†
- [8] Zinc(ii) nitrite coordination polymers based on rigid and flexible organic nitrogen donor ligands†
- [9] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [10] Tailored preparation of WO3 nano-grassblades on FTO substrate for photoelectrochemical water splitting†










